Product packaging for Butibufen sodium(Cat. No.:CAS No. 60682-24-8)

Butibufen sodium

Cat. No.: B1260443
CAS No.: 60682-24-8
M. Wt: 242.29 g/mol
InChI Key: SJBWJHOBCVAGGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butibufen Sodium is an emerging nonsteroidal anti-inflammatory drug (NSAID) of interest to pharmaceutical and biochemical researchers . This compound functions by targeting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, to inhibit the synthesis of prostaglandins, which are lipid compounds that play a crucial role in mediating inflammation and pain . Its mechanism of action makes it a valuable tool for studying pathways involved in various inflammatory conditions. Early research indicates its potential application in the study of acute and chronic pain management, arthritis, and postoperative inflammation . Investigations suggest that this compound may offer a favorable profile with potentially reduced gastrointestinal side effects compared to some traditional NSAIDs, a key area of scientific inquiry . Furthermore, it has shown an effect on platelet aggregation, which could be relevant for research into thrombotic events . This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NaO2 B1260443 Butibufen sodium CAS No. 60682-24-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60682-24-8

Molecular Formula

C14H19NaO2

Molecular Weight

242.29 g/mol

IUPAC Name

sodium;2-[4-(2-methylpropyl)phenyl]butanoate

InChI

InChI=1S/C14H20O2.Na/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3;/h5-8,10,13H,4,9H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

SJBWJHOBCVAGGD-UHFFFAOYSA-M

SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)[O-].[Na+]

Other CAS No.

60682-24-8

Related CAS

55837-18-8 (Parent)

Synonyms

utibufen
butibufen sodium
butibufen sodium salt
Mijal

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Butibufen Sodium

Established Synthetic Pathways for Butibufen (B1668098) Sodium

The synthesis of butibufen has been described through established chemical reactions, with a notable method detailed in 1991. inforang.com This pathway involves several key steps starting from common chemical precursors.

A primary method for synthesizing the butibufen molecule involves a Friedel-Crafts reaction of isobutylbenzene (B155976) with ethyl α-chloro-α-(methylthio) acetate. inforang.com This initial step forms the intermediate ethyl α-methylthio-(p-isobutylphenyl)acetate. inforang.com Subsequent treatment of this intermediate with sodium hydride (NaH) and ethyl iodide (EtI) yields ethyl 2-methylthio-2-(4-isobutylphenyl)butyrate. inforang.com The final stage of butibufen synthesis is achieved through reductive desulfurization of this compound using reagents like zinc dust-acetic acid or Raney nickel. inforang.com This is followed by the hydrolysis of the resulting ester, ethyl 2-(4-isobutylphenyl)butyrate, to yield butibufen. inforang.com

To obtain Butibufen sodium, the synthesized butibufen (a carboxylic acid) undergoes a straightforward acid-base neutralization reaction. A common method involves reacting the butyric acid derivative with a sodium base, such as sodium hydroxide (B78521) (NaOH). google.com This reaction is typically performed at a 1:1 molar ratio. google.com The process is completed by evaporating the water, which is a byproduct of the reaction, and then drying the resulting product to obtain this compound. google.com

Table 1: Established Synthesis Pathway for Butibufen

StepReactantsKey ReagentsIntermediate/ProductReference
1Isobutylbenzene, Ethyl α-chloro-α-(methylthio) acetate(Friedel-Crafts catalyst, e.g., AlCl₃)Ethyl α-methylthio-(p-isobutylphenyl)acetate inforang.com
2Ethyl α-methylthio-(p-isobutylphenyl)acetateNaH, EtIEthyl 2-methylthio-2-(4-isobutylphenyl)butyrate inforang.com
3Ethyl 2-methylthio-2-(4-isobutylphenyl)butyrateZinc dust-acetic acid or Raney nickelEthyl 2-(4-isobutylphenyl)butyrate inforang.com
4Ethyl 2-(4-isobutylphenyl)butyrate(Hydrolysis conditions, e.g., aqueous acid/base)Butibufen inforang.com
5Butibufen, Sodium Hydroxide(Aqueous solution)This compound google.com

Exploration of Novel Synthetic Routes and Process Optimization for this compound

Modern synthetic strategies are also being explored for the construction of α-chiral carboxylic acids, a core structural feature of butibufen. patsnap.com One such novel approach is the catalytic regio- and enantioselective hydrocarboxylation of alkenes using carbon dioxide (CO₂). patsnap.com This method uses readily available unactivated alkenes and the abundant, renewable C1 source CO₂ under mild conditions. patsnap.com A key to this process is the use of specialized catalyst systems, such as a SaBOX/Nickel catalyst, which can control both chain-walking and the enantioselectivity of the carboxylation, directly producing a variety of α-chiral carboxylic acids in high yields. patsnap.com The application of such methodologies could offer a more direct and efficient route to chiral profens like butibufen. patsnap.com

Table 2: Comparison of Synthetic Approaches

FeatureEstablished PathwaysNovel/Optimized PathwaysReference
Starting MaterialsOften specialized and multi-step precursors.Focus on cheaper, readily available materials like unactivated alkenes. google.compatsnap.com
Key ReagentsMay involve stoichiometric strong bases (NaH) and heavy metal reagents (Raney nickel).Employs catalytic systems (e.g., Ni-catalysis) and renewable reagents (CO₂). inforang.compatsnap.com
EfficiencyMulti-step process with potential for yield loss at each stage.Aims for shorter reaction times, higher yields, and fewer purification steps. google.com
StereocontrolMay require additional resolution steps to isolate a specific enantiomer.Can directly furnish enantioenriched products through asymmetric catalysis. patsnap.com

Strategies for Chemical Derivatization of this compound Analogues for Research Purposes

Chemical derivatization involves modifying the structure of a parent molecule like butibufen to create new compounds, or analogues, for research. These modifications can help in studying the molecule's mechanism of action, improving its properties, or understanding structure-activity relationships. The carboxylic acid group of butibufen is a common site for such modifications. openmedicinalchemistryjournal.comgoogle.com

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The prodrug strategy is widely used for NSAIDs to study and sometimes mitigate issues like gastric irritation. openmedicinalchemistryjournal.commdpi.com For butibufen, the carboxylic acid functional group is the primary target for creating prodrugs, typically through the formation of esters or amides. openmedicinalchemistryjournal.com

The synthesis of ester prodrugs, for example, could involve reacting butibufen with various alcohols. A series of morpholinoalkyl ester prodrugs of the NSAID diclofenac (B195802) have been synthesized and evaluated for their hydrolytic activity in simulated gastric fluid and plasma. openmedicinalchemistryjournal.com A similar strategy could be applied to butibufen to investigate its metabolic activation pathways and pharmacokinetic profile. Amino acids are also attractive carriers for creating prodrugs due to their low toxicity and potential to improve water solubility or target specific transporters. mdpi.com

Beyond prodrugs, the core structure of butibufen can be modified to develop related chemical entities and explore structure-activity relationships (SAR). Butibufen belongs to the arylalkanoic acid class of NSAIDs, which includes well-known drugs like ibuprofen (B1674241) and naproxen. nih.gov

Structural modifications can be made at several positions:

The Alkyl Chain: Butibufen is a 2-arylbutanoic acid, distinguished by an ethyl group at the alpha-carbon next to the carboxyl group. nih.gov In contrast, ibuprofen is a 2-arylpropionic acid with a methyl group at this position. Synthesizing analogues with different alkyl chains can probe the influence of steric bulk in this region on biological activity.

The Aryl Group: The p-isobutylphenyl group is a key feature of butibufen and ibuprofen. inforang.com Developing related entities could involve replacing this group with other substituted aromatic or heteroaromatic rings to investigate how electronic and steric properties of the aryl moiety affect the compound's function.

The Acidic Moiety: While the carboxylic acid is typical for profens, replacing it with bioisosteres—functional groups with similar physical or chemical properties—is another avenue of research. patsnap.com

These synthetic explorations help in understanding the pharmacophore of this class of compounds and can lead to the development of new chemical entities with potentially different activity profiles. researchgate.net

Table 3: Chemical Derivatization Strategies for Butibufen

StrategyTarget MoietyExample ModificationResearch PurposeReference
Prodrug SynthesisCarboxylic AcidEsterification with alcohols (e.g., morpholinoalkyl esters) or amino acids.Study metabolic activation, alter solubility, investigate pharmacokinetics. openmedicinalchemistryjournal.commdpi.com
Structural Analogue Developmentα-Alkyl ChainVarying the alkyl group (e.g., methyl, propyl).Explore structure-activity relationships (SAR) related to steric bulk. nih.gov
Structural Analogue DevelopmentAryl GroupReplacing the p-isobutylphenyl group with other substituted rings.Investigate the role of the aromatic system in biological activity. researchgate.net
Structural Analogue DevelopmentCarboxylic AcidReplacement with bioisosteres.Explore the necessity of the carboxylic acid for activity and develop novel scaffolds. patsnap.com

Molecular Mechanisms of Action of Butibufen Sodium

Investigation of Cyclooxygenase (COX) Inhibition by Butibufen (B1668098) Sodium and its Impact on Prostaglandin (B15479496) Synthesis

Butibufen sodium, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. ccjm.orgscielo.org.mx These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. scielo.org.mxstanford.edu By blocking the action of COX enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms. ccjm.orghres.ca

The discovery of two distinct COX isoforms, COX-1 and COX-2, provided crucial insight into the therapeutic actions and side effects of NSAIDs. ccjm.org COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and supporting platelet and kidney function. scielo.org.mx In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. scielo.org.mx While many traditional NSAIDs inhibit both COX-1 and COX-2, the development of selective COX-2 inhibitors was aimed at reducing the gastrointestinal side effects associated with COX-1 inhibition. ccjm.orgscielo.org.mx Butibufen is a 2-arylbutanoic acid that can interact with COX without requiring prior metabolic transformation. mdpi.comresearchgate.net

The inhibition of prostaglandin synthesis is the core mechanism by which this compound produces its anti-inflammatory effects. scielo.org.mxhres.ca Prostaglandins sensitize tissues to other inflammatory mediators, and their inhibition by this compound helps to reduce this sensitization. hres.ca

Molecular Interaction Studies of this compound with Biological Macromolecules

This compound, like many drugs, is transported in the bloodstream bound to plasma proteins, with human serum albumin (HSA) being the most significant. researchgate.netmdpi.com The binding of this compound to HSA has been studied in vitro using equilibrium dialysis. researchgate.netresearchgate.net These studies have revealed that despite its chemical similarity to other NSAIDs like ibuprofen (B1674241) and flurbiprofen (B1673479), this compound exhibits different binding characteristics. researchgate.netresearchgate.net

While ibuprofen and flurbiprofen have approximately one primary binding site on HSA, this compound, along with ibufenac, has been found to have three primary binding sites. researchgate.netresearchgate.net The number of secondary binding sites has also been determined, and it was noted that protein concentration did not affect these binding parameters. researchgate.netresearchgate.net The principal ligand binding regions on HSA are located in hydrophobic cavities within subdomains IIA and IIIA. itmedicalteam.pl The interaction of drugs with HSA is crucial as it influences their distribution, metabolism, and excretion.

DrugPrimary Binding Sites on HSASecondary Binding Sites on HSA
This compound3Determined
Ibufenac3Determined
Ibuprofen~1Determined
Flurbiprofen~1Determined

The photochemical behavior of drugs is an important area of study, as some compounds can undergo degradation upon exposure to light, leading to the formation of photoproducts that may have different biological activities or toxicities. core.ac.ukvdoc.pub In vitro studies have been conducted to investigate the photoproducts of butibufen. ugr.esdntb.gov.ua

Photolysis of certain drugs in deaerated solutions can lead to processes like decarboxylation. core.ac.uk The formation of photoproducts is influenced by the presence of oxygen and the specific wavelength of light. core.ac.uk The ability of a drug to induce a phototoxic response is often linked to the formation of photoadducts with biological macromolecules or the generation of reactive oxygen species (ROS). core.ac.uk While specific details on the photoproducts of this compound from the provided context are limited, the mention of in vitro testing of its photoproducts indicates that this is a recognized area of research for this compound. ugr.esdntb.gov.ua

Preclinical Pharmacological Investigations of Butibufen Sodium

In Vitro Studies on Cellular and Biochemical Effects of Butibufen (B1668098) Sodium

Assessment of Butibufen Sodium Effects on Cell Viability and Metabolic Pathways in Primary Cultured Cells (e.g., Hepatocytes)

The investigation into the effects of this compound on primary cultured cells, such as hepatocytes, is crucial for understanding its cellular and metabolic impact. While direct studies on this compound's effect on hepatocyte viability and specific metabolic pathways are not extensively detailed in the provided results, the broader context of non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds provides a framework for these investigations.

Research on other compounds, such as sodium butyrate (B1204436), has demonstrated the ability to modulate cellular processes. For instance, sodium butyrate has been shown to not exhibit cytotoxicity at certain concentrations in Caco-2 epithelial cells and can influence inflammatory responses and barrier integrity. nih.gov Similarly, studies on isolated rat hepatocytes have shown that metabolic inhibition can lead to an increase in intracellular sodium and cell swelling, ultimately causing irreversible damage. nih.gov This highlights the importance of maintaining cellular homeostasis, which can be a target for drug action.

The viability of primary human hepatocytes is a critical parameter in toxicological and metabolic studies, with high viability being essential for accurate predictions of drug effects. cell-systems.com The WST-1 assay is a common method used to assess cell viability, as demonstrated in studies with various nitriles on primary murine hepatocytes, which showed concentration-dependent effects on viability. researchgate.net

Furthermore, the study of metabolic pathways is a central theme in understanding drug action. metacyc.org The optimization of metabolic pathways is a key area of research, often involving the modulation of enzyme expression and activity to maximize the production of specific metabolites. nih.gov Sodium pyruvate, for example, plays a fundamental role in cellular metabolism by providing an alternative energy source and modulating metabolic pathways. patsnap.com Investigations into how this compound might interact with or modulate these fundamental cellular and metabolic processes in primary cells like hepatocytes would be a critical area for future research.

Enzyme Activity Modulation in Cell-Free and Cellular Assays by this compound

The modulation of enzyme activity is a key mechanism through which drugs exert their pharmacological effects. Butibufen, a non-steroidal anti-inflammatory drug (NSAID), has been investigated for its influence on enzyme activities, particularly those involved in the inflammatory process.

In a comparative study using hepatic homogenates from Sprague-Dawley rats, the effect of butibufen on the activity of lysosomal enzymes was assessed. nih.gov The results indicated that butibufen did not alter the free or total activity of β-glucuronidase. nih.gov However, it did significantly modify the activity of acid phosphatase. nih.gov This suggests that the anti-inflammatory action of butibufen may be partially attributed to the inhibition of acid phosphatase. nih.gov In the same study, hydrocortisone (B1673445) was found to stabilize the lysosomal membrane, an effect not observed with butibufen. nih.gov

The primary mechanism of action for many NSAIDs, including ibuprofen (B1674241), a structurally related compound, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. researchgate.net This inhibition reduces the levels of prostaglandins (B1171923) that induce inflammation. googleapis.com While butibufen is classified as a COX inhibitor, detailed studies comparing its inhibitory potency on COX-1 versus COX-2 in cell-free and cellular assays are essential for a complete understanding of its pharmacological profile. patsnap.com Such assays are critical for determining the specificity and potential side effects of NSAIDs. researchgate.net

The development of cell-free assays to measure the inhibition of enzyme activity is a fundamental aspect of drug discovery. nih.govgoogleapis.com These assays allow for the direct assessment of a compound's effect on a purified enzyme, providing insights into its mechanism of action. nih.gov Computational methods are also increasingly being used to identify and characterize allosteric sites on enzymes, offering new avenues for designing specific enzyme modulators. rsc.org

Table 1: Effect of Butibufen on Lysosomal Enzyme Activity in Rat Hepatic Homogenates nih.gov

EnzymeButibufen Effect on ActivityStatistical Significance
β-glucuronidaseNo modification of free or total activityNot significant
Acid PhosphataseModified activityp < 0.001 (for 250 mg/kg)

Effects of this compound on Inflammatory Mediators and Signaling Cascades in Cellular Models

The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory mediators and signaling cascades. As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation. googleapis.compatsnap.com

Studies on related compounds, such as sodium butyrate, have demonstrated significant effects on inflammatory pathways. For instance, sodium butyrate can inhibit the production of pro-inflammatory cytokines like interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α) in human monocytes and macrophages. nih.govnih.gov It has also been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and reverse the overexpression of hypoxia-inducible factor-1α (HIF-1α), NLRP3, and IL-1β in epithelial cells. nih.gov Furthermore, sodium butyrate can inhibit the phosphorylation of the NF-κB p65 and AKT signaling pathways, which are central to the inflammatory response. nih.gov

In the context of neuroinflammation, sodium butyrate has been investigated for its potential to suppress microglial activation and the subsequent release of inflammatory mediators. uta.edu The dysregulation of these inflammatory processes is a hallmark of many chronic diseases. uta.edu

While direct evidence for this compound's effects on specific signaling cascades like NF-κB or MAPK is not detailed in the provided search results, its classification as an NSAID suggests that its mechanism of action involves interference with these pathways. For example, prednisolone, a corticosteroid, has been shown to inhibit cytokine-induced neutrophil-dependent cytotoxicity by affecting the release of hydrogen peroxide, granule constituents, and nitric oxide. nih.gov The regulation of nitric oxide synthase (NOS) activity by inflammatory mediators is a critical aspect of the inflammatory response, with iNOS playing a significant role in neuroinflammation. mdpi.com

Further research is needed to elucidate the precise effects of this compound on these and other inflammatory signaling cascades in various cellular models to fully understand its anti-inflammatory profile.

In Vivo Studies Using Defined Animal Models for this compound Research

Evaluation of this compound in Experimental Models of Inflammation (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory properties of pharmacological agents. creative-bioarray.comijbcp.com This model involves the injection of carrageenan, a polysaccharide, into the paw of a rodent, which elicits a localized inflammatory response characterized by edema, pain, and redness. creative-bioarray.com The inflammatory cascade is initiated by the release of pro-inflammatory mediators such as histamine, bradykinin, and prostaglandins. creative-bioarray.com

Butibufen, as a phenylpropanoid derivative, has been shown to possess anti-inflammatory effects. nih.gov While specific data on butibufen's performance in the carrageenan-induced edema model is not detailed in the provided results, the model is standard for testing non-steroidal anti-inflammatory drugs (NSAIDs). ijbcp.comptfarm.pl For instance, other NSAIDs like diclofenac (B195802), ibuprofen, and mefenamic acid have demonstrated a significant reduction in paw edema volume in this model. ijbcp.com The percentage of edema inhibition is a key parameter used to quantify the anti-inflammatory activity of the tested compound. ijbcp.com

The anti-inflammatory activity of various natural and synthetic compounds has been successfully assessed using this model. For example, extracts from Achillea fragrantissima have shown a 48% reduction in edema, which is comparable to the standard drug diclofenac. ptfarm.pl Similarly, studies with Lactobacillus species have demonstrated a significant decrease in carrageenan-induced paw thickness, suggesting their anti-inflammatory potential. nih.govnih.gov

The evaluation of this compound in the carrageenan-induced edema model would provide crucial data on its efficacy in an acute inflammatory setting. Such studies would typically involve measuring the paw volume at different time points after carrageenan injection and comparing the results with control and standard drug-treated groups. ijbcp.com

Table 2: General Parameters Measured in Carrageenan-Induced Paw Edema Model creative-bioarray.comijbcp.com

ParameterDescriptionPurpose
Paw Volume/ThicknessMeasurement of the inflamed paw size at various time intervals.To quantify the extent of edema and its reduction by the test substance.
Percentage Inhibition of EdemaCalculation of the reduction in paw edema compared to the control group.To determine the anti-inflammatory potency of the test substance.
Motility/Stair Climbing ScoreAssessment of the animal's mobility and pain response.To evaluate the analgesic effect associated with the anti-inflammatory activity. nih.govnih.gov

Investigation of this compound Effects on Specific Biochemical Markers and Molecular Responses in Animal Tissues

The in vivo investigation of this compound's effects extends to the analysis of specific biochemical markers and molecular responses within animal tissues. These studies provide a deeper understanding of the drug's mechanism of action beyond simple observation of reduced inflammation.

A key area of investigation for anti-inflammatory drugs is their impact on enzyme activity within tissues. A study on butibufen administered to Sprague-Dawley rats revealed its influence on lysosomal enzyme activity in hepatic homogenates. nih.gov Specifically, butibufen was found to significantly reduce the activity of acid phosphatase, suggesting this as a potential contributor to its anti-inflammatory effects. nih.gov However, it did not affect the activity of β-glucuronidase or the stability of the lysosomal membrane. nih.gov

Furthermore, the molecular responses to butibufen can be inferred from its classification as a non-steroidal anti-inflammatory drug (NSAID). NSAIDs are known to inhibit cyclooxygenase (COX) enzymes, which leads to a reduction in prostaglandin synthesis. hres.ca Prostaglandins are crucial mediators of inflammation, and their suppression is a primary mechanism of action for this class of drugs.

In broader studies of inflammation, various biochemical markers are assessed. For example, in models of inflammation, the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and anti-inflammatory cytokines like IL-10 are measured in serum to evaluate the immunomodulatory effects of a drug. nih.gov Studies on related compounds like sodium butyrate have shown the ability to downregulate pro-inflammatory cytokines and upregulate anti-inflammatory ones. nih.gov

The transport of sodium in animal tissues is a fundamental biological process, and while not directly linked to butibufen in the provided results, it represents a potential area for investigation, especially concerning cellular homeostasis and drug distribution. nih.gov

Future in vivo studies on this compound could involve the analysis of a wider range of biochemical markers in various tissues to build a more comprehensive profile of its pharmacological effects. This could include measuring the expression levels of genes and proteins involved in inflammatory pathways and assessing changes in metabolic profiles within affected tissues.

Table 3: Investigated Biochemical and Molecular Markers

MarkerTissue/SampleFinding/RelevanceReference
Acid PhosphataseRat Hepatic HomogenatesActivity reduced by butibufen nih.gov
β-glucuronidaseRat Hepatic HomogenatesNo change in activity with butibufen nih.gov
ProstaglandinsGeneralSynthesis is expected to be inhibited by butibufen, a common NSAID mechanism. hres.ca
Cytokines (e.g., IL-6, TNF-α, IL-10)SerumLevels are modulated by anti-inflammatory agents. nih.gov

Methodological Considerations for Animal Model Selection and Experimental Design in this compound Pharmacology Research

The robust preclinical evaluation of this compound, a non-steroidal anti-inflammatory drug (NSAID), relies heavily on the careful selection of appropriate animal models and the implementation of rigorous experimental designs. nih.govcapes.gov.br These methodological considerations are paramount to generating reliable and translatable data on the compound's pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. nih.govcapes.gov.brmedchemexpress.com

The choice of animal model is a critical determinant of a study's validity. For investigating the pharmacological actions of this compound, rodents, particularly rats and mice, are commonly employed. nih.govresearchgate.net The selection of a specific species and strain should be guided by the research question and the model's established predictive validity for the human condition being mimicked. For instance, in pain research, various nociceptive models are utilized to assess analgesic efficacy. These can range from thermal stimuli tests, such as the hot plate and tail-flick assays, to chemically-induced pain models, like the acetic acid-induced writhing test. researchgate.netfrontiersin.org Each model represents a different facet of pain, and the choice depends on whether the study aims to investigate acute, inflammatory, or neuropathic pain pathways.

Similarly, for evaluating anti-inflammatory activity, a variety of models are available. Carrageenan-induced paw edema in rats is a widely accepted model for acute inflammation, while models like adjuvant-induced arthritis are used for chronic inflammatory conditions. nih.govnih.gov The selection of the model should align with the intended therapeutic application of this compound.

Experimental design is another cornerstone of sound pharmacological research. Key elements include the randomization of animals to treatment groups to minimize bias and the inclusion of appropriate control groups. nih.govnih.gov A typical experimental design for assessing this compound would involve a negative control group (receiving a placebo or vehicle), a positive control group (receiving a known effective drug like ibuprofen or phenylbutazone (B1037) for comparison), and one or more experimental groups receiving different doses of this compound. nih.govcapes.gov.brfrontiersin.org This allows for a comprehensive evaluation of the test compound's efficacy relative to both no treatment and a standard treatment.

Blinding, where the investigators and/or technicians are unaware of the treatment allocation, is another crucial aspect of experimental design that helps to prevent observer bias, particularly in studies with subjective endpoints like pain behaviors. nih.gov The determination of sample size is also a critical step to ensure that the study is adequately powered to detect statistically significant differences between treatment groups.

The route of administration and the timing of drug delivery relative to the induction of the pathological state (e.g., inflammation or pain) are also vital considerations. For orally active compounds like butibufen, administration is typically via oral gavage. medchemexpress.com The timing of administration will depend on whether the study is investigating a prophylactic or therapeutic effect.

The table below provides an illustrative example of an experimental design for evaluating the anti-inflammatory effect of this compound in a carrageenan-induced paw edema model.

Table 1: Illustrative Experimental Design for Anti-inflammatory Activity

GroupTreatmentAnimal ModelKey Parameters Measured
1Vehicle (e.g., 0.5% Carboxymethylcellulose)Sprague-Dawley RatsPaw volume at baseline and at specified time points post-carrageenan injection
2This compound (Low Dose)Sprague-Dawley RatsPaw volume at baseline and at specified time points post-carrageenan injection
3This compound (High Dose)Sprague-Dawley RatsPaw volume at baseline and at specified time points post-carrageenan injection
4Ibuprofen (Positive Control)Sprague-Dawley RatsPaw volume at baseline and at specified time points post-carrageenan injection

Furthermore, in analgesic studies, the assessment of the animal's response to a painful stimulus is a key outcome. The table below outlines common models and the parameters measured.

Table 2: Common Analgesic Models and Measured Parameters

ModelStimulusMeasured Parameter
Hot Plate TestThermal (Heat)Latency to paw licking or jumping
Tail-Flick TestThermal (Heat)Latency to flick the tail away from the heat source
Acetic Acid-Induced Writhing TestChemical (Irritant)Number of abdominal constrictions (writhes)

Analytical Methodologies for Butibufen Sodium Research

Chromatographic Techniques for Quantification and Purity Assessment of Butibufen (B1668098) Sodium

Chromatography is a cornerstone for the separation and quantification of butibufen sodium from its related substances and pharmaceutical excipients. The choice of technique often depends on the specific requirements of the analysis, such as speed, resolution, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used method for the determination of butibufen. nih.gov A validated HPLC method ensures that the quantification of butibufen is linear, accurate, precise, and sensitive. nih.gov The development of such methods involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection.

For instance, a common approach involves using a reversed-phase C18 column. google.comaurigeneservices.com The mobile phase is typically a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic modifier such as acetonitrile. google.comaurigeneservices.com The pH of the mobile phase is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic form for retention and separation. Detection is frequently carried out using an ultraviolet (UV) detector, with the wavelength selected based on the maximum absorbance of the butibufen molecule, often around 210 nm or 265 nm. aurigeneservices.comscielo.br

Method validation is a critical step to ensure the reliability of the results. This process typically evaluates specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov A developed HPLC method for butibufen has been shown to be linear, accurate, and precise, making it suitable for quantitative analysis in various pharmaceutical forms like tablets, creams, and microemulsions. nih.gov Acetonitrile has been identified as an effective solvent for extracting butibufen from these formulations. nih.gov

Table 1: Example of HPLC Method Parameters for Phenylacetic Acid Derivatives

Parameter Condition
Stationary Phase Mediterranea C18 (5 µm, 250 x 4.6 mm)
Mobile Phase Methanol: Acetonitrile: H₂O (60:20:20, v/v)
pH 3.35
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Internal Standard Ibuprofen (B1674241)
Linear Range 0.25-50 µg/mL

This table presents a validated method for the simultaneous determination of several NSAIDs, which can be adapted for Butibufen analysis. scielo.br

Ultra-Performance Liquid Chromatography (UPLC) Applications for this compound

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. While specific UPLC methods dedicated solely to this compound are not extensively detailed in the provided results, the technology is widely applied to the analysis of non-steroidal anti-inflammatory drugs (NSAIDs). The principles of method development for UPLC are similar to HPLC, involving optimization of the mobile phase and column chemistry, but with adjustments to accommodate the higher pressures and faster flow rates. Given its advantages in speed and efficiency, UPLC is a highly suitable technique for high-throughput screening and purity analysis of this compound.

Planar Chromatography (e.g., HPTLC) Methodologies for this compound Analysis

Planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), offers a simple, cost-effective, and high-throughput alternative to column chromatography for the analysis of pharmaceuticals. researchgate.nettanta.edu.eg In HPTLC, a stationary phase, such as silica (B1680970) gel, is coated on a glass plate. bio-rad.com The sample is applied to the plate, which is then developed in a chamber containing a suitable mobile phase. bio-rad.com The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their affinity for the stationary and mobile phases. bio-rad.com

This technique is routinely used for the separation and identification of various compound classes, including lipids and other organic molecules. springernature.com After development, the separated spots are visualized, often by using specific staining reagents or by observing them under UV light. tanta.edu.egspringernature.com Quantification is possible by scanning the plate with a densitometer and comparing the peak areas of the sample to those of known standards. Although specific HPTLC methods for this compound were not detailed in the search results, the general applicability of HPTLC for pharmaceutical analysis suggests its utility for the qualitative and quantitative assessment of butibufen. researchgate.net

Table 2: General Steps in HPTLC Analysis

Step Description
1. Plate Preparation An adsorbent (e.g., silica gel) is mixed with a binder and water and coated onto a support plate. The plate is activated by heating. tanta.edu.eg
2. Sample Application The sample solution is applied to the starting line on the plate using capillaries or syringes. tanta.edu.eg
3. Chromatogram Development The plate is placed in a sealed chamber saturated with the mobile phase vapor. The mobile phase ascends the plate, separating the sample components. tanta.edu.eg
4. Detection/Visualization Separated spots are detected. Colored compounds are seen directly, while others may require spraying with a chemical reagent or viewing under UV light. tanta.edu.eg

This table outlines the fundamental procedure for conducting analysis using planar chromatography techniques like HPTLC. tanta.edu.eg

Spectroscopic Approaches for Structural Elucidation and Interaction Studies of this compound

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and studying its interactions with other molecules. These methods provide detailed information about the molecular framework and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. mdpi.com

For butibufen, ¹H and ¹³C NMR data would be used to confirm the presence of the isobutylphenyl group and the butyric acid moiety, and to ensure the correct connectivity of all atoms. Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, can further confirm the assignments and provide definitive structural proof. mdpi.com While a complete NMR data assignment specifically for this compound was not found in the search results, the methodology is standard for a compound of this nature. mdpi.com NMR is also utilized in drug discovery to study ligand-protein interactions and estimate binding affinities. researchgate.net

Table 3: General NMR Chemical Shift Ranges for Relevant Functional Groups

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H 6.5 - 8.5 110 - 160
Carboxylic Acid O-H 10 - 13 -
Carboxyl C=O - 170 - 185
Aliphatic C-H (next to C=O) 2.0 - 2.5 30 - 50
Aliphatic C-H 0.9 - 2.0 10 - 40

This table provides typical chemical shift ranges which are useful in the interpretation of NMR spectra for molecules like Butibufen.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for this compound Characterization

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the characterization of this compound.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of butibufen is characterized by absorption bands corresponding to the π-π* transitions of the aromatic ring. This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength (λmax) is directly proportional to the concentration, forming the basis for many HPLC detection methods. aurigeneservices.comhku.hk UV-Vis spectroscopy can also be used to study the binding of butibufen to proteins like human serum albumin by observing shifts in the absorption spectrum upon complex formation. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of butibufen would show characteristic absorption bands for the carbonyl group (C=O) of the carboxylic acid, the O-H stretch of the acid, C-H stretches of the aromatic and aliphatic parts, and C=C stretches of the aromatic ring. These fingerprint vibrations provide confirmatory evidence of the compound's structure. researchgate.net

Table 4: Expected IR Absorption Frequencies for Butibufen

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (broad) 2500 - 3300
Carboxylic Acid C=O stretch 1700 - 1725
Aromatic Ring C=C stretch 1450 - 1600
Aliphatic/Aromatic C-H stretch 2850 - 3100

This table lists key functional groups in Butibufen and their expected characteristic absorption bands in an IR spectrum.

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound and its related substances. When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for analysis.

In the context of this compound research, mass spectrometry is instrumental in:

Molecular Weight Determination: Confirming the molecular weight of Butibufen and its sodium salt. The monoisotopic mass of Butibufen (C14H20O2) is 220.146330 Da. chemspider.com

Structural Characterization: Tandem mass spectrometry (MS/MS) helps in fragmenting the parent ion to generate a characteristic fragmentation pattern, which serves as a fingerprint for the molecule, aiding in its unambiguous identification.

Impurity Profiling: Detecting and identifying process impurities and degradation products. This is crucial for ensuring the quality and safety of the drug substance.

Metabolite Identification: In pharmacokinetic studies, LC-MS is employed to identify and quantify metabolites of Butibufen in biological matrices. mdpi.com

Quantitative Analysis: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes in MS offer high selectivity and sensitivity for the quantification of this compound, even at low concentrations.

A patent for a synthetic peptide amide mentions the use of tandem liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying drug concentrations in plasma and brain tissue. google.com While not directly about this compound, this illustrates the application of this technique in pharmacokinetic studies. The formation of sodium cluster ions can sometimes complicate LC-MS metabolomics analyses. nih.gov

Below is a table summarizing the mass spectral data for Butibufen.

Parameter Value Reference
Molecular FormulaC14H20O2 chemspider.com
Average Mass220.312 Da chemspider.com
Monoisotopic Mass220.146330 Da chemspider.com

Validation Parameters and Quality Control for Analytical Methods in this compound Research

The validation of analytical methods is a critical process in pharmaceutical analysis to ensure that the method is suitable for its intended purpose. unnes.ac.idresearchgate.net The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures. europa.eu For this compound, analytical methods, often based on High-Performance Liquid Chromatography (HPLC), are validated for several key parameters. nih.gov

Key Validation Parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. aurigeneservices.com For this compound, this involves demonstrating that the peak for Butibufen is well-resolved from any other peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. unnes.ac.id For the analysis of sodium phenylbutyrate, linearity was established in the range of 567–1701 μg/ml. ekb.eg A study on sodium butyrate (B1204436) showed linearity in the range of 119.56–1195.6 μg/ml. innovareacademics.in

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. unnes.ac.id

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of recovery is calculated. ekb.eg For sodium phenylbutyrate, mean percentage recoveries were between 99.62% and 100.29%. ekb.eg For warfarin (B611796) sodium, accuracy was between 99.15% and 99.95%. chemmethod.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment. ekb.eg

Reproducibility: Precision between different laboratories. europa.eu For a warfarin sodium assay, the RSD for repeatability was 0.22% and for intermediate precision was 0.70%. chemmethod.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unnes.ac.id

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unnes.ac.ideuropa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ekb.eg

The following table summarizes typical validation parameters and their acceptance criteria for an HPLC assay method for a pharmaceutical compound.

Validation Parameter Typical Acceptance Criteria Reference
Specificity The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity should be acceptable. aurigeneservices.com
Linearity Correlation coefficient (r²) ≥ 0.999 unnes.ac.id
Accuracy (Recovery) 98.0% to 102.0% ekb.eg
Precision (RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% ekb.eg
Robustness The results should remain within acceptable limits when method parameters are slightly varied. ekb.eg

Quality Control in this compound Research

Quality control (QC) is an integral part of the analytical process. It involves running QC samples at different concentration levels alongside the study samples to monitor the performance of the analytical method. This ensures the reliability and integrity of the generated data. For instance, in the development of a stability-indicating HPLC method for warfarin sodium, stress testing was performed to demonstrate the method's ability to separate the active ingredient from its degradation products. chemmethod.com

Computational Chemistry and Molecular Modeling of Butibufen Sodium

Molecular Docking Studies of Butibufen (B1668098) Sodium with Enzyme Targets (e.g., COX Enzymes, Cytochrome P450 Enzymes like CYP1A2)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interactions between a ligand, such as butibufen, and its protein target.

Cyclooxygenase (COX) Enzymes: As a non-steroidal anti-inflammatory drug (NSAID), butibufen's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Docking studies are essential to elucidate the binding mode of butibufen within the active sites of COX-1 and COX-2. The general binding process for NSAIDs in COX enzymes involves the insertion of the drug into a hydrophobic channel. Key interactions often include hydrogen bonds with critical amino acid residues like Arginine (Arg120) and Serine (Ser530), and hydrophobic interactions with residues such as Leucine (Leu352), Valine (Val349), and Tyrosine (Tyr355). mdpi.comd-nb.info For COX-2 selective inhibitors, interactions with a specific side pocket (the "lobby region") are crucial. d-nb.info While specific docking scores for butibufen are not readily available in the cited literature, studies on structurally similar arylalkanoic acids confirm that they bind within the COX active site, leading to their anti-inflammatory effects. mdpi.com

Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are central to drug metabolism. Understanding how butibufen interacts with these enzymes, such as CYP1A2, is important. Unlike some arylalkanoic acid prodrugs that require metabolic activation by CYP enzymes, butibufen is capable of interacting with COX directly without prior metabolism. mdpi.com However, docking studies can still reveal its potential as a substrate or inhibitor of CYP isoforms.

Docking experiments have been performed on arylalkane derivatives with the human CYP1A2 enzyme (PDB ID: 2HI4). mdpi.comsemanticscholar.org These studies show that the compounds are able to enter the binding site. The alkanoic portion of the molecules typically orients towards the heme proximal region, which is delimited by residues like Ala317 and Thr321, while the aromatic part extends into a cavity involving hydrophobic interactions with residues such as Phenylalanine (Phe226). semanticscholar.org For a group of related 4-oxobutanoic acids, docking with CYP1A2 yielded binding energy values ranging from -8.4 to -13.2 kcal/mol, with some forming hydrogen bonds with Thr321. semanticscholar.org These findings suggest that while butibufen may not require activation, it likely interacts with CYP1A2 in a similar fashion to other arylalkanoic acids.

Table 1: Molecular Docking Binding Energies of Arylalkanoic Acid Derivatives with CYP1A2 semanticscholar.org
Compound TypeTarget EnzymeBinding Energy Range (kcal/mol)Key Interacting Residues
4-oxobutanoic acidsCYP1A2-8.4 to -13.2Phe226, Ala317, Thr321

Conformational Analysis and Energy Minimization of Butibufen Sodium Molecular Structures

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface.

Energy minimization is a standard preliminary step in most molecular modeling studies, including molecular dynamics simulations. mdpi.com The process starts with an initial 3D structure of the molecule and uses algorithms like the steepest descent method to iteratively adjust atomic coordinates to find a more stable, lower-energy conformation. mdpi.com This ensures that the starting structure for more complex simulations is free from unfavorable steric clashes or geometric parameters.

Application of Quantum Chemical Calculations to this compound (e.g., DFT studies)

Quantum chemical calculations are used to compute the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, thermodynamic properties, and various chemical reactivity descriptors. peerj.commdpi.com

While specific DFT studies on butibufen are not detailed in the provided search results, earlier quantum mechanical calculations using the CNDO/2 method were performed. ebi.ac.uk These calculations were used to determine charge density and protonation energies for a series of α-arylpropionic acids, including butibufen. ebi.ac.uk The study found a correlation between the calculated protonation energies and anti-inflammatory activity, suggesting that a smaller protonation energy corresponds to higher activity. ebi.ac.uk

Modern DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would allow for a more accurate and detailed investigation of butibufen's properties. researchgate.net Such calculations can determine key quantum chemical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters, including the HOMO-LUMO energy gap, ionization potential, electron affinity, and electrophilicity, provide insights into the molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap generally indicates high chemical stability. researchgate.net

Table 2: Representative Quantum Chemical Parameters Calculated via DFT researchgate.net
ParameterDefinitionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelated to the ability to donate an electron
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept an electron
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Electrophilicity (ω)μ2 / 2η (where μ is chemical potential)Measures the energy lowering of a system when it accepts electrons

Molecular Dynamics Simulations for Investigating Ligand-Target Interactions of this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of drug-target interactions, MD simulations can provide a dynamic view of how a ligand like butibufen behaves within the binding site of an enzyme, complementing the static picture provided by molecular docking.

An MD simulation of a ligand-target complex typically involves several steps. mdpi.comrsc.org First, the system, consisting of the protein, ligand, solvent (usually water), and ions to neutralize the system, is prepared. mdpi.com The energy of this initial system is then minimized to remove any steric clashes or unfavorable geometries. mdpi.com Following minimization, the system is gradually heated to a physiological temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure and temperature conditions (NPT ensemble) to achieve a stable state. mdpi.comrsc.org Finally, a "production" MD simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory (positions, velocities, and energies of all atoms) is recorded.

These simulations allow researchers to assess the stability of the binding pose predicted by docking. They can reveal conformational changes in both the ligand and the protein upon binding, identify key stable interactions (like persistent hydrogen bonds), and calculate the binding free energy of the complex. All-atom MD simulations provide a high level of detail about the molecular interactions, including the role of individual water molecules in the binding interface. rsc.org While no specific MD simulation studies focused solely on butibufen were found, this methodology is standard for investigating the dynamics of ligand-receptor complexes and would be directly applicable to studying the interaction of butibufen with COX or CYP enzymes. rsc.orgrsc.orgnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Butibufen Sodium Analogues

Elucidation of Key Pharmacophoric Features Essential for Butibufen (B1668098) Sodium's Biological Activity

The biological activity of butibufen, a 2-arylbutanoic acid derivative, is intrinsically linked to specific structural motifs that constitute its pharmacophore. mdpi.com As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.com The key pharmacophoric features essential for this activity can be understood by examining its core structure and comparing it to other arylalkanoic acids.

The essential components for the anti-inflammatory activity of profens, the class to which butibufen belongs, include:

An aromatic ring system : In butibufen, this is a biphenyl (B1667301) group. This lipophilic moiety is crucial for binding to the active site of the COX enzyme.

An acidic center : The carboxylic acid group is a key feature for many NSAIDs, enabling them to interact with key residues in the enzyme's active site. slideshare.net

A chiral center : The α-carbon of the propionic acid moiety in many profens is a stereocenter. For butibufen, which is a butanoic acid derivative, the principles of stereoselectivity are also relevant. researchgate.net

The general pharmacophore for this class of compounds suggests that the spatial arrangement of the aromatic ring, the acidic group, and the hydrophobic chain is critical for effective interaction with the COX enzyme. mdpi.comslideshare.net

Influence of Substituent Effects and Stereochemistry on the Activity of Butibufen Sodium Derivatives

The biological activity of butibufen analogues can be significantly modulated by altering substituents on the aromatic rings and by the stereochemistry at the chiral center.

Substituent Effects: The nature, position, and electronic properties of substituents on the aryl rings can profoundly impact activity. Studies on related compounds have shown that:

Electron-withdrawing or electron-donating groups on the aromatic rings can alter the electronic distribution of the molecule, which in turn can affect its binding affinity to the target enzyme. researchgate.net For instance, in a study of bisthiazolidinone derivatives, which share some structural similarities with anti-inflammatory agents, the presence of an electron-releasing methyl group influenced the anti-inflammatory activity. researchgate.net

The position of substitution is also critical. For example, in some related series, methoxy (B1213986) substitution patterns on the aryl groups attached to stereogenic carbons were found to be generally favorable for the pharmacological profile. researchgate.net

Stereochemistry: Stereochemistry plays a pivotal role in the biological activity of many profens, where one enantiomer is often significantly more active than the other. researchgate.net For 2-arylpropionic acids, the (S)-enantiomer is typically the more potent COX inhibitor. kcl.ac.uk While butibufen is a 2-arylbutanoic acid, the principles of stereoselectivity are still applicable. In studies of chiral bisthiazolidinone compounds, it was observed that the meso isomers exhibited better pharmacological profiles than the corresponding racemic mixtures. researchgate.net This highlights that the three-dimensional arrangement of the molecule is crucial for its interaction with biological targets. The differential activity between stereoisomers is often attributed to a better fit of the more active isomer into the active site of the enzyme.

Computational Approaches to SAR and QSAR for this compound and its Analogues (e.g., Inductive Logic Programming)

Computational methods are invaluable tools for elucidating SAR and developing predictive QSAR models for butibufen and its analogues. ijpsr.comspu.edu.sy These approaches aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. spu.edu.syajrconline.org

QSAR Models: QSAR studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. researchgate.net For a series of butibufen analogues, these descriptors could include:

Topological descriptors : These describe the connectivity of atoms in a molecule.

Electronic descriptors : These quantify the electronic properties, such as partial atomic charges and dipole moments.

Hydrophobic descriptors : LogP (the logarithm of the partition coefficient) is a common descriptor for hydrophobicity.

By applying statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model can be generated that correlates these descriptors with biological activity. chemmethod.comnih.gov Such models can then be used to predict the activity of novel, unsynthesized analogues. spu.edu.sy

Inductive Logic Programming (ILP): Inductive Logic Programming (ILP) is a sophisticated machine learning technique that has been applied to SAR and QSAR problems. nih.govpsu.edu Unlike traditional QSAR methods that use numerical descriptors, ILP uses a relational representation of molecules, which is closer to the way chemists perceive chemical structures. nih.gov This allows for the discovery of structural rules and patterns that are associated with biological activity. psu.edu

For butibufen analogues, an ILP approach could:

Identify specific structural fragments or relationships between different parts of the molecule that are crucial for activity. nih.gov

Generate comprehensible rules that can guide the design of new compounds. nih.gov

Be combined with traditional regression techniques to create more powerful and predictive QSAR models. nih.gov

ILP has the advantage of not requiring the explicit alignment of molecules, which can be a challenge for 3D-QSAR methods. nih.gov It can also handle multiple conformations of molecules naturally. nih.gov

Rational Design Principles for Modifying this compound Structure to Optimize Academic Research Endpoints

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel butibufen analogues with tailored properties for academic research. The goal is to systematically modify the butibufen scaffold to explore specific biological questions or to enhance certain research-relevant characteristics.

Design Principles:

Systematic Modification of the Aromatic System :

Introduce a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the biphenyl rings to probe the electronic and steric requirements of the binding site.

Replace the biphenyl system with other aromatic or heteroaromatic rings to explore how this affects target selectivity and potency.

Alteration of the Acidic Moiety :

Bioisosteric replacement of the carboxylic acid group with other acidic functionalities (e.g., tetrazole, hydroxamic acid) can influence acidity, membrane permeability, and metabolic stability. This can help in understanding the role of the acidic group in the mechanism of action.

Modification of the Hydrophobic Side Chain :

Vary the length and branching of the alkyl chain to investigate the impact on lipophilicity and steric interactions within the binding pocket.

Introduce conformational constraints into the side chain, for example, by incorporating it into a cyclic system, to study the preferred conformation for binding. mdpi.com

Stereochemical Control :

Synthesize and evaluate individual enantiomers of chiral analogues to determine the stereochemical requirements for activity. This is crucial for understanding the three-dimensional nature of the drug-target interaction.

Data-Driven Design using QSAR Models:

A validated QSAR model can be used to computationally screen virtual libraries of butibufen analogues before their synthesis. This allows researchers to prioritize compounds that are predicted to have the desired activity profile, thereby saving time and resources. For example, if a QSAR model indicates that a specific combination of electronic and steric properties is favorable for activity, new molecules can be designed that possess these optimal characteristics.

The iterative process of designing, synthesizing, and testing new analogues, followed by refining the SAR and QSAR models, is a powerful strategy for developing novel chemical probes to investigate biological systems.

Preclinical Formulation Development for Research Studies

Assessment of Homogeneity and Stability of Preclinical Research Formulations of Butibufen (B1668098) Sodium

Ensuring the homogeneity and stability of preclinical formulations is paramount for accurate and reproducible study outcomes.

Homogeneity Assessment: For suspensions and emulsions, content uniformity must be verified to ensure that each administered dose contains the correct amount of butibufen sodium. This is typically achieved by collecting samples from various locations within the bulk formulation (e.g., top, middle, and bottom) and analyzing the drug concentration. Consistent concentrations across all samples indicate a homogenous mixture.

Stability Assessment: Stability studies are conducted to determine the formulation's shelf-life under specific storage conditions. These studies evaluate potential degradation of this compound and changes in the physical properties of the formulation over time. Key parameters assessed include:

Chemical Stability: The concentration of this compound is monitored over time using a stability-indicating analytical method to detect any degradation.

Physical Stability: For suspensions, physical stability is assessed by observing for signs of caking, crystal growth, or changes in particle size distribution. For solutions, the absence of precipitation or color change is monitored.

These assessments ensure that the formulation remains consistent and delivers the intended dose throughout the duration of the preclinical study.

Analytical Verification of this compound Concentration in Research Formulations

Accurate analytical methods are required to verify the concentration of this compound in prepared formulations. nih.gov This verification, often referred to as dose formulation analysis, confirms that the formulation was prepared correctly and is stable for the duration of its use.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical HPLC method for this compound would involve:

Chromatographic System: A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile.

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

Validation: The analytical method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, and precision. researchgate.netsphinxsai.com

The validated method is then used to confirm the concentration of this compound in the prepared research formulations before their use in in vitro or animal studies.

Impact of Formulation Components on In Vitro Release Profiles Relevant for Preclinical Study Design

The components of a formulation can significantly influence the in vitro release profile of this compound, which can provide insights into its potential in vivo performance. nih.gov In vitro dissolution or release testing is a key tool for evaluating and comparing different formulations. researchgate.net

For solid dosage forms or suspensions, the release profile can be affected by:

Polymers: The type and concentration of polymers used in matrix tablets or as suspending agents can control the rate of drug release. For instance, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can form a gel layer that slows down drug diffusion. nih.gov

Excipients: Other excipients, such as surfactants, can enhance the wetting and dissolution of poorly soluble drugs. mdpi.com

Particle Size: In suspensions, a smaller particle size generally leads to a faster dissolution rate due to the increased surface area.

The data presented in the table below illustrates how different formulation compositions can affect the release of an active pharmaceutical ingredient.

Formulation IDPolymer TypePolymer Concentration (%)Surfactant (%)% Drug Released at 8 hours
F1HPMC K4M150.565
F2HPMC K4M250.548
F3Ethylcellulose150.535
F4Ethylcellulose250.522

By systematically studying the impact of these components, formulations can be optimized to achieve a desired release profile (e.g., immediate or sustained release) that is appropriate for the specific goals of the preclinical study. nih.gov

Future Research Directions for Butibufen Sodium

Emerging Areas in Butibufen (B1668098) Sodium Chemical Biology and Pharmacology

While the primary anti-inflammatory mechanism of Butibufen is understood to be the inhibition of the cyclooxygenase (COX) pathway, emerging research in the broader NSAID field suggests several new areas for investigation. nih.govnih.gov The specific inhibition of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) generation by the (+)-S-butibufen enantiomer has been established, but its interactions with other biological pathways remain largely unexplored. nih.gov

Future pharmacological studies could focus on:

COX-Independent Mechanisms: Research has shown that the therapeutic and sometimes adverse effects of NSAIDs are not solely dependent on COX inhibition. nih.gov Investigating Butibufen's potential interaction with alternative targets such as the peroxisome proliferator-activated receptor γ (PPARγ) or the nuclear factor-kappa B (NFκB) signaling pathway could reveal novel anti-inflammatory or even anti-neoplastic properties. nih.gov Many NSAIDs are being explored for chemoprevention in conditions like colorectal cancer, a potential future application for Butibufen. nih.gov

Metabolic Enzyme Interactions: The arylalkanoic acid structure is a scaffold known to interact with metabolic enzymes. nih.govresearchgate.net Although Butibufen is considered a direct-acting COX inhibitor, in-depth studies on its interaction with cytochrome P450 (CYP) enzyme isoforms, such as CYP1A2, could provide insights into its metabolic fate, potential drug-drug interactions, and inter-individual variability in response. nih.govmdpi.com

Lipid Bilayer Interactions: The way NSAIDs associate with phospholipids (B1166683) can influence their gastrointestinal effects. nih.gov Exploring the chemical biology of Butibufen's interaction with zwitterionic phospholipids in the gastric mucosa could elucidate its specific gastrointestinal profile and inform the development of derivatives with improved characteristics. nih.gov

Advanced Computational Modeling Applications for Predicting Butibufen Sodium Behavior

The use of in silico methods is revolutionizing drug discovery and development. Advanced computational modeling offers a powerful, predictive lens through which to re-examine this compound. Such approaches can guide future experimental work and rationalize observed biological activities.

Key computational applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of Butibufen and related arylalkanoic acids with their biological activity. nih.govmdpi.com These models could help in designing new derivatives with enhanced potency or selectivity by suggesting favorable alterations to the aromatic or alkanoic parts of the molecule. nih.govresearchgate.net

Molecular Docking: Docking simulations can predict and visualize the binding of Butibufen to its primary target, the COX enzymes, at an atomic level. nih.gov This can help explain the observed stereospecificity of the (+)-S enantiomer. nih.gov Furthermore, docking studies can be expanded to explore potential off-target interactions with other proteins, such as metabolic enzymes or transcription factors, providing a molecular basis for emerging pharmacological findings. nih.govresearchgate.net

Pharmacokinetic (ADME) Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Butibufen. mdpi.com Simplified physiologically based pharmacokinetic (PBPK) models, which can be parameterized using data from cheminformatics tools, could simulate the concentration of Butibufen in various tissues like the plasma, liver, and kidney over time, offering predictions of its systemic exposure and potential for organ-specific effects. nih.gov

Table 1: Advanced Computational Modeling Techniques for this compound Research
Model/TechniqueDescriptionPotential Application for this compound
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein.Elucidate binding mode to COX-1/COX-2; explore potential off-target interactions. nih.govresearchgate.net
QSARCorrelates variations in the chemical structure of compounds with their biological activity.Guide the design of novel Butibufen derivatives with improved efficacy or selectivity. mdpi.comsemanticscholar.org
PBPK ModelingSimulates the ADME processes of a drug within a physiological system.Predict tissue-specific concentrations and pharmacokinetic profiles in vivo. nih.gov
SwissADMEAn in silico tool to estimate physicochemical properties and pharmacokinetic parameters.Predict drug-likeness, bioavailability, and potential metabolic pathways for Butibufen and its analogs. mdpi.com

Development of Novel Research Tools and Probes Based on this compound

Chemical probes are essential tools for dissecting biological pathways and identifying the molecular targets of drugs. Designing and synthesizing probes based on the Butibufen scaffold could provide a powerful means to investigate its mechanism of action in complex biological systems.

A key future direction is the development of an activity-based probe (ABP). ABPs are molecules that typically consist of three key parts:

A recognition element: In this case, the Butibufen structure would guide the probe to its biological targets.

A reactive group: An electrophilic "warhead" (e.g., an α-chloroacetamide) designed to form a covalent bond with a nearby reactive amino acid residue (like a cysteine) in the active site of the target protein. beilstein-journals.org

A reporter tag: A terminal alkyne or azide (B81097) group that allows for the attachment of a fluorescent dye or biotin (B1667282) via "click chemistry," enabling visualization and isolation of the probe-labeled proteins. beilstein-journals.org

Such a Butibufen-based probe could be used in activity-based protein profiling (ABPP) experiments to:

Visually confirm and quantify the engagement of Butibufen with COX enzymes in native biological systems, such as cell lysates or even living cells.

Identify novel or unexpected protein targets of Butibufen, potentially uncovering the molecular basis for any COX-independent effects. beilstein-journals.org

Perform competitive profiling experiments to screen for other compounds that bind to the same targets as Butibufen.

Table 2: Hypothetical Design of a Butibufen-Based Chemical Probe
ComponentFunctionExample Moiety
Recognition ElementBinds to the target protein's active site.Butibufen scaffold
Reactive GroupForms a stable, covalent bond with the target.α-chloroacetamide, α,β-unsaturated amide beilstein-journals.org
Reporter TagEnables detection and isolation of the labeled protein.Terminal alkyne or azide for click chemistry beilstein-journals.org

Comparative Academic Studies with Structurally Related NSAIDs for Deeper Mechanistic Insights

Comparative studies between Butibufen and other structurally related NSAIDs are crucial for understanding how subtle changes in molecular structure influence pharmacological activity. Butibufen is a 2-arylbutanoic acid, making it an ideal candidate for comparison with other profens (2-arylpropionic acids) like Ibuprofen (B1674241) and Flurbiprofen (B1673479), and fenacs (arylacetic acids) like Ibufenac.

Key comparative findings that warrant further research include:

Serum Albumin Binding: A significant difference was observed in the binding of various NSAIDs to human serum albumin. While Ibuprofen and Flurbiprofen exhibit a single primary binding site, this compound and Ibufenac were found to have three such sites. researchgate.netresearchgate.net This difference in protein binding can have profound effects on the drug's pharmacokinetics, including its distribution, free concentration, and half-life, and is a critical area for mechanistic exploration.

Stereospecificity: The clear distinction in activity, with (+)-S-butibufen being the active COX inhibitor and the (-)-R enantiomer being inactive, is a hallmark of the profen class. nih.gov Comparing the structural basis for this stereospecificity across different profens using high-resolution crystallography or advanced computational modeling could refine our understanding of the COX active site.

Table 3: Comparative Data of Butibufen and Structurally Related NSAIDs
CompoundStructural ClassRelative COX Inhibition PotencyPrimary Human Serum Albumin Binding Sites
This compound2-Arylbutanoic AcidLess potent than (+)-S-Ibuprofen nih.gov3 researchgate.netresearchgate.net
Ibuprofen2-Arylpropionic AcidReference~1 researchgate.netresearchgate.net
Flurbiprofen2-Arylpropionic AcidMore potent than Ibuprofen~1 researchgate.netresearchgate.net
IbufenacArylacetic AcidLess potent than Ibuprofen3 researchgate.netresearchgate.net

Conclusion and Research Outlook on Butibufen Sodium

Synthesis of Current Academic Knowledge and Research Progress on Butibufen (B1668098) Sodium

Butibufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylbutyric acid class of compounds. drugfuture.com The active form of the compound is butibufen, with butibufen sodium being its corresponding salt. ncats.io Its therapeutic effects, like other NSAIDs, stem from its analgesic and anti-inflammatory properties. patsnap.commedchemexpress.com

The primary mechanism of action for butibufen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.compatsnap.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. patsnap.comechemi.com By blocking COX enzymes, butibufen effectively reduces prostaglandin (B15479496) synthesis, thereby mitigating inflammatory responses. patsnap.com Unlike some other NSAIDs that are administered as prodrugs, butibufen is capable of interacting directly with COX enzymes without requiring prior metabolic transformation. mdpi.comnih.gov

Initial pharmacological and pharmacokinetic profiles for butibufen were established in studies dating back to the 1970s. drugfuture.com Subsequent research has delved into specific properties, including its potential for hepatotoxicity in vitro, where it was compared with other NSAIDs like ibuprofen (B1674241) and flurbiprofen (B1673479). medchemexpress.com The stereochemical properties of butibufen have also been a subject of study, with research involving its chiroptical characterization and a comparison of its enantiomers to those of ibuprofen. kcl.ac.uk

In the field of pharmaceutical analysis, methods for the determination and quantification of butibufen have been developed, notably utilizing High-Performance Liquid Chromatography (HPLC). drugfuture.com Furthermore, research has explored the complexation of this compound with cyclodextrins, which was found to involve multiple binding sites. researchgate.net

Table 1: Physicochemical Properties of Butibufen and this compound

PropertyButibufenThis compound, (S)-
CAS Registry Number 55837-18-8 drugfuture.comNot specified
Chemical Name α-Ethyl-4-(2-methylpropyl)benzeneacetic acid drugfuture.comBENZENEACETIC ACID, .ALPHA.-ETHYL-4-(2-METHYLPROPYL)-, SODIUM SALT (1:1), (S)- ncats.io
Additional Names 2-(4-isobutylphenyl)butyric acid drugfuture.com
Molecular Formula C₁₄H₂₀O₂ drugfuture.comC₁₄H₁₉O₂.Na ncats.io
Molecular Weight 220.31 g/mol drugfuture.comechemi.com242.29 g/mol ncats.io
Physical State Solid drugfuture.com
Melting Point 51-53°C drugfuture.com

Note: The data in this table is compiled from multiple sources. drugfuture.comncats.ioechemi.com

Identification of Knowledge Gaps and Unexplored Research Avenues for this compound

Despite the foundational research conducted on butibufen, significant knowledge gaps persist, largely due to the dated nature of many of the key pharmacological and pharmacokinetic studies. drugfuture.com These gaps present numerous opportunities for modern scientific investigation.

COX Inhibition Selectivity: While butibufen is known to inhibit both COX-1 and COX-2, a detailed, quantitative analysis of its binding affinity and selectivity for each isozyme using current molecular modeling and enzymatic assay techniques is lacking. Such studies are crucial for predicting both efficacy and the potential for side effects.

Metabolism and Pharmacokinetics: The metabolic fate of butibufen in vivo has not been extensively detailed. Modern research should focus on identifying its metabolites, the specific cytochrome P450 (CYP) enzymes responsible for its biotransformation, and its potential for drug-drug interactions. mdpi.comnih.gov The original pharmacokinetic data from 1977 could be significantly expanded upon with modern PK/PD modeling to better understand its absorption, distribution, metabolism, and excretion (ADME) profile. drugfuture.com

Stereospecific Pharmacology: The preliminary chiroptical characterization of butibufen enantiomers opens a significant research avenue. kcl.ac.uk A common trend in the development of profen NSAIDs has been the isolation of a single, more active enantiomer to improve the therapeutic index. A thorough investigation into the distinct pharmacological and toxicological profiles of butibufen's enantiomers is a logical next step that remains unexplored.

Advanced Drug Delivery: Initial research into complexation with cyclodextrins demonstrates an effort to modify its physicochemical properties. researchgate.net However, there is vast, unexplored potential in applying modern drug delivery technologies. Research into developing novel formulations, such as nanoparticles, topical delivery systems, or sustained-release preparations, could enhance its therapeutic application. patsnap.com

Comprehensive Toxicology: The existing data on butibufen's toxicity, such as the 1988 in vitro hepatotoxicity study, provides a starting point but is not comprehensive. medchemexpress.com Modern, in-depth toxicological studies, including in vivo assessments and mechanistic toxicology, are needed to establish a complete safety profile.

Broader Implications of this compound Research for Fundamental Pharmaceutical Sciences

The study of this compound extends beyond the compound itself, offering valuable insights into broader principles of pharmaceutical science.

Model for Direct-Acting NSAIDs: Because butibufen acts on COX enzymes without needing metabolic activation, it serves as a valuable model compound. mdpi.comnih.gov It allows researchers to study the direct pharmacological and toxicological effects of COX inhibition, divorced from the complexities and inter-patient variability associated with the metabolic activation of prodrugs like fenbufen. mdpi.com

Advancing Formulation Science: Research into enhancing the solubility and modifying the release profile of butibufen, a compound with established physicochemical properties, contributes to the wider field of pharmaceutics. researchgate.net Techniques proven effective for butibufen could serve as a template for other poorly soluble drugs within the Biopharmaceutics Classification System (BCS).

Development of Analytical Methodologies: The creation and refinement of analytical techniques, such as HPLC, for the quantification of butibufen and its potential metabolites adds to the toolkit of analytical chemistry. drugfuture.comgoogle.com These methods can often be adapted for the analysis of other structurally related drugs, aiding in quality control, pharmacokinetic studies, and metabolite identification across the NSAID class.

Q & A

Q. What are the established synthetic routes for Butibufen sodium, and what factors influence reaction yields?

this compound is synthesized via CsF-mediated hydrocarboxylation of β-substituted styrene derivatives. A key study achieved 64% yield using this method, emphasizing minimal isolation steps and optimized reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios of CsF) . Table 1: Key Synthetic Parameters

SubstrateCatalystYieldKey Variables
β-Styrene [1m]CsF64%Solvent (THF), 25°C, 12h

Q. What pharmacological targets and mechanisms of action are associated with this compound in preclinical models?

Butibufen is a non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis. Preclinical studies highlight its oral activity, analgesic properties, and efficacy in rheumatic disease models . Its structural features (dual benzene rings and carboxyl group) contribute to COX binding affinity .

Q. What analytical techniques validate the identity and purity of synthesized this compound?

Standard methods include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : 1^1H/13^13C NMR to confirm molecular structure.
  • Titration : Acid-base titration for quantifying free carboxyl groups. Refer to USP guidelines for reagent testing protocols .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported COX-1 vs. COX-2 selectivity data for this compound?

Contradictions may arise from assay variability (e.g., enzyme source, incubation time). Recommended approaches:

  • Comparative assays : Use identical cell lines (e.g., human recombinant COX-1/COX-2) with standardized IC50_{50} protocols.
  • Structural analysis : Compare binding modes via molecular docking (e.g., Butibufen’s carboxyl group interaction with COX active sites) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. What strategies optimize the hydrocarboxylation step in Butibufen synthesis to improve yields?

Key variables to test:

  • Catalyst loading : Screen CsF concentrations (0.5–2.0 equiv).
  • Solvent polarity : Compare THF, DMF, and acetonitrile.
  • Temperature gradients : Evaluate yields at 20°C vs. 40°C. Pilot studies suggest THF at 25°C with 1.2 equiv CsF maximizes efficiency .

Q. How to perform comparative molecular dynamics studies between Butibufen and related NSAIDs (e.g., Oxaprozin)?

Methodology :

  • Software : Use GROMACS or AMBER for simulations.
  • Parameters : Compare binding free energy (ΔG) and residence time in COX-2 pockets. Table 2: Structural Comparison
CompoundCore StructureKey Functional Groups
ButibufenDual benzene ringsCarboxyl, methyl
OxaprozinPyridine ringCarboxyl, propionate
Structural differences may explain variations in bioavailability .

Q. How to address interspecies variability in pharmacokinetic studies of Butibufen?

  • In vivo models : Compare metabolism in murine vs. human hepatocytes.
  • Statistical adjustments : Use mixed-effects models to account for species-specific clearance rates .
  • Metabolite profiling : LC-MS/MS to identify species-dependent glucuronidation patterns.

Q. Methodological Guidelines

  • Experimental design : Align with CONSORT standards for preclinical trials, including blinding and randomization .
  • Data interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
  • Conflict resolution : Consult systematic reviews to reconcile contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.